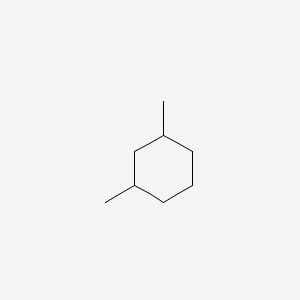

1,3-Dimethylcyclohexane

Description

Properties

IUPAC Name |

1,3-dimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7-4-3-5-8(2)6-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVUHPSBDNVHKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858731 | |

| Record name | 1,3-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Acros Organics MSDS] | |

| Record name | 1,3-Dimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

21.4 [mmHg] | |

| Record name | 1,3-Dimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

591-21-9 | |

| Record name | 1,3-Dimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Dimethylcyclohexane chemical formula and structure

An In-Depth Technical Guide to 1,3-Dimethylcyclohexane: Structure, Stereochemistry, and Applications

Abstract

This compound (C₈H₁₆) is a saturated cyclic hydrocarbon that serves as a foundational molecule for understanding the principles of stereochemistry and conformational analysis in cyclic systems.[1][2][3] With a molecular weight of approximately 112.21 g/mol , this compound exists as two distinct geometric isomers, cis and trans, whose stability and reactivity are dictated by the spatial arrangement of the two methyl groups on the cyclohexane ring.[1][4][5] This guide provides a comprehensive analysis of the chemical formula, three-dimensional structure, conformational energetics, and spectroscopic characterization of this compound. It further explores its applications as a solvent, a chemical intermediate, and a structural motif in materials science and pharmaceutical development, offering a technical resource for researchers, scientists, and professionals in drug development.

Part 1: Molecular Structure and Stereochemical Analysis

The core of this compound's chemical identity lies in its stereoisomerism. The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain. The positioning of the two methyl substituents on this chair framework determines the molecule's geometry and energy.

Cis-1,3-Dimethylcyclohexane: A Meso Compound

In the cis-isomer, both methyl groups are on the same face of the ring. This arrangement allows for two possible chair conformations that interconvert through a process known as a ring flip.

-

Diequatorial (e,e) Conformation: One conformer places both methyl groups in equatorial positions. In this arrangement, the bulky methyl groups project away from the bulk of the ring, resulting in minimal steric hindrance. This is the most stable conformation of either isomer.[2][6]

-

Diaxial (a,a) Conformation: The ring-flipped conformer places both methyl groups in axial positions. This arrangement is highly unstable due to severe steric repulsion, known as 1,3-diaxial interactions, between the two methyl groups.[7] This high-energy state means that at equilibrium, more than 99% of cis-1,3-dimethylcyclohexane molecules exist in the diequatorial form.[2]

Due to the presence of a plane of symmetry in its dominant diequatorial conformation, the cis-isomer is an achiral meso compound, despite having two stereocenters.[8]

Caption: Chair conformations of cis-1,3-dimethylcyclohexane.

Trans-1,3-Dimethylcyclohexane: A Chiral Molecule

In the trans-isomer, the methyl groups are on opposite faces of the ring. This geometry dictates that in any chair conformation, one methyl group must be axial while the other is equatorial (a,e).

-

Axial-Equatorial (a,e) and Equatorial-Axial (e,a) Conformations: A ring flip converts the (a,e) conformer to an (e,a) conformer. Crucially, these two conformations are mirror images that are superimposable and energetically identical.[6][8] Each conformer has one axial methyl group, which introduces a moderate amount of steric strain through interactions with other axial hydrogens.

-

Chirality: The trans-isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of enantiomers ((1R,3S) and (1S,3R)) that are non-superimposable mirror images.[8] Because the two chair conformers of a given enantiomer are identical and interconvert rapidly, the enantiomers can be resolved.[8]

Caption: Energetically equivalent conformers of trans-1,3-dimethylcyclohexane.

Part 2: Thermodynamic Stability and Energetics

The relative stability of the isomers is a direct consequence of their conformational possibilities. The cis-isomer is thermodynamically more stable than the trans-isomer.[9][10] The causal factor is that cis-1,3-dimethylcyclohexane can adopt a strain-free diequatorial conformation, whereas the trans-isomer is locked into a conformation that must bear the steric cost of one axial methyl group.[10] This energy difference is approximately 7 kJ/mol.[2][10]

| Isomer | Conformation | Key Steric Interactions | Relative Strain Energy (kcal/mol) | Stability |

| cis | Diequatorial (e,e) | None | 0 | Most Stable |

| Diaxial (a,a) | Two 1,3-diaxial (Me-Me) | ~5.6 | Highly Unstable | |

| trans | Axial-Equatorial (a,e) | One 1,3-diaxial (Me-H) | ~1.8[11] | Moderately Stable |

Note: Strain energy values are approximations. The diaxial strain in the cis-isomer is significantly higher than simply twice the value of a single axial methyl group due to the direct Me-Me interaction.[11]

Part 3: Synthesis and Spectroscopic Characterization

The synthesis and verification of this compound's structure rely on established organic chemistry techniques and analytical methods.

Representative Synthesis: Catalytic Hydrogenation

A common industrial route to substituted cyclohexanes is the catalytic hydrogenation of the corresponding aromatic compound. For this compound, this involves the reduction of m-xylene.

Caption: Workflow for synthesis and purification of this compound isomers.

Experimental Protocol: Synthesis via Hydrogenation

-

Reactor Setup: A high-pressure hydrogenation reactor is charged with m-xylene and a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Platinum on carbon).

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure. The reaction mixture is heated and agitated for several hours until hydrogen uptake ceases.

-

Workup: After cooling and venting the reactor, the catalyst is removed by filtration.

-

Purification: The crude product, a mixture of cis- and trans-1,3-dimethylcyclohexane, is purified by fractional distillation to separate the isomers based on their slightly different boiling points.

-

Characterization: The purity and identity of the separated fractions are confirmed using spectroscopic methods.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the methyl groups and ring protons are highly sensitive to their axial or equatorial environment. The greater symmetry of the cis diequatorial conformer often leads to a simpler spectrum compared to the trans isomer.[12][13][14]

Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Prepare a solution by dissolving a small amount (~5-10 mg) of the purified this compound isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: A standard ¹H NMR pulse sequence is run to acquire the Free Induction Decay (FID).

-

Data Processing: The FID is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

-

Analysis: The processed spectrum is analyzed for chemical shifts, integration values, and splitting patterns to confirm the structure.

Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the functional groups present. For this compound, the spectrum is characterized by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹, consistent with a saturated alkane.[5][15]

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion (M⁺) peak corresponding to the molecular weight of C₈H₁₆ (m/z = 112). The fragmentation pattern is dominated by the loss of alkyl fragments.[16]

Part 4: Applications in Research and Drug Development

While a simple molecule, this compound's structural features and properties lend it to several specialized applications.

-

Solvents and Fuel Blends: As a non-polar, colorless liquid, it is used as a specialty solvent and an intermediate in chemical manufacturing.[16][17][18] It is also explored in specialized fuel blends to enhance combustion efficiency.[19]

-

Polymer Science: It can act as a building block or a structural stabilizer in the development of polymers, contributing to materials with enhanced thermal and mechanical stability.[19]

-

Pharmaceutical and Agrochemical R&D: In drug development, it can serve as a non-reactive solvent during synthesis and purification stages where chemical inertness is critical.[19] More significantly, the cyclohexane ring is a common scaffold in medicinal chemistry. Understanding the conformational behavior of substituted cyclohexanes like the 1,3-dimethyl isomer is paramount for designing drug candidates with precise three-dimensional shapes required for selective binding to biological targets such as enzymes and receptors.[20][21] The principles of axial and equatorial positioning directly inform the design of pharmacologically active molecules.

Part 5: Safety and Handling

This compound is a highly flammable liquid and vapor that can form explosive mixtures with air.[17][22]

-

Hazards: May cause skin and eye irritation. Inhalation of high concentrations may have anesthetic effects, leading to dizziness and drowsiness.[17] May be fatal if swallowed and enters airways.[23]

-

Precautions for Handling: Handle in a well-ventilated area using non-sparking tools.[24] Keep away from heat, sparks, open flames, and other ignition sources.[22] All equipment should be grounded to prevent static discharge.[22] Wear appropriate personal protective equipment (gloves, safety glasses, protective clothing).[24]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.[22][24]

Conclusion

This compound is more than a simple cyclic alkane; it is a quintessential model for the study of stereoisomerism and conformational analysis. The energetic distinction between the stable diequatorial cis-isomer and the chiral axial-equatorial trans-isomer provides a clear demonstration of the influence of steric interactions on molecular stability. This fundamental understanding is not merely academic but has practical implications in fields ranging from materials science to the rational design of new therapeutic agents, where precise control of three-dimensional molecular architecture is a prerequisite for success.

References

- Vertex AI Search. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6.

- Chemistry LibreTexts. (2020, June 21). 2.16: Conformations of Disubstituted Cyclohexanes.

- NIST. (n.d.). Cyclohexane, 1,3-dimethyl-. NIST Chemistry WebBook.

- Brainly. (2024, March 12). Identify the number of possible stereoisomers for this compound.

- Chemistry LibreTexts. (2019, August 27). 3.9: Conformations of Disubstituted Cyclohexanes.

- PubChem. (n.d.). This compound, trans-.

- Benchchem. (n.d.). This compound.

- Echemi. (2023, July 12). How Cis this compound Is Driving Change in Modern Industry.

- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: this compound, mixture of cis and trans.

- University of Wisconsin. (n.d.). Conformations of cis-1,3-Dimethylcyclohexane.

- Guidechem. (n.d.). This compound 591-21-9 wiki.

- Oregon State University. (n.d.). Chapter 4 Worked Problem 1.

- Haz-Map. (n.d.). This compound.

- SpectraBase. (n.d.). cis-1,3-Dimethylcyclohexane.

- Echemi. (2019, July 15). cis-1,3-Dimethylcyclohexane SDS.

- Stereoelectronics. (2021, April 26). This compound.

- Tokyo Chemical Industry. (n.d.). This compound.

- CymitQuimica. (n.d.). CAS 591-21-9: this compound.

- ChemicalBook. (n.d.). This compound(591-21-9) IR Spectrum.

- ChemicalBook. (n.d.). CIS-1,3-DIMETHYLCYCLOHEXANE(638-04-0) 13C NMR spectrum.

- ChemicalBook. (n.d.). TRANS-1,3-DIMETHYLCYCLOHEXANE(2207-03-6) 1H NMR spectrum.

- PubChem. (n.d.). This compound.

- University of Calgary. (n.d.). cis-1,3-Dimethylcyclohexane.

- El-Gazzar, M. G., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC. PubMed Central.

- Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed.

Sources

- 1. Cyclohexane, 1,3-dimethyl- [webbook.nist.gov]

- 2. This compound | 591-21-9 | Benchchem [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. brainly.com [brainly.com]

- 5. This compound, trans- | C8H16 | CID 16629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. askthenerd.com [askthenerd.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. stereoelectronics.org [stereoelectronics.org]

- 11. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]

- 12. spectrabase.com [spectrabase.com]

- 13. CIS-1,3-DIMETHYLCYCLOHEXANE(638-04-0) 13C NMR [m.chemicalbook.com]

- 14. TRANS-1,3-DIMETHYLCYCLOHEXANE(2207-03-6) 1H NMR [m.chemicalbook.com]

- 15. This compound(591-21-9) IR Spectrum [chemicalbook.com]

- 16. This compound | C8H16 | CID 11564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 18. CAS 591-21-9: this compound | CymitQuimica [cymitquimica.com]

- 19. echemi.com [echemi.com]

- 20. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. fishersci.com [fishersci.com]

- 23. This compound | 591-21-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 24. echemi.com [echemi.com]

cis and trans isomers of 1,3-Dimethylcyclohexane

An In-Depth Technical Guide to the Stereoisomers of 1,3-Dimethylcyclohexane

Abstract

This technical guide provides a comprehensive examination of the stereoisomers of this compound, a fundamental model system for understanding stereochemistry and conformational analysis in cyclic alkanes. Addressed to researchers, scientists, and professionals in drug development, this document delves into the structural nuances, conformational dynamics, and energetic landscapes of the cis and trans isomers. We present a detailed analysis grounded in established chemical principles, supported by quantitative data and validated experimental protocols for synthesis, separation, and characterization. The guide aims to serve as an authoritative resource, bridging theoretical concepts with practical laboratory applications.

Introduction: Stereoisomerism in Disubstituted Cyclohexanes

Disubstituted cyclohexanes represent a cornerstone of stereochemical education and research. The introduction of two substituents on the cyclohexane ring gives rise to geometric isomers, designated as cis (substituents on the same face of the ring) and trans (substituents on opposite faces).[1] Unlike their acyclic counterparts, the restricted rotation around the carbon-carbon bonds of the ring means that cis and trans isomers are distinct, separable compounds with different physical and chemical properties.[2]

The complexity deepens when considering the non-planar, puckered nature of the cyclohexane ring, which predominantly adopts a low-energy "chair" conformation. In this conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the perimeter of the ring).[3] The interplay between geometric isomerism (cis/trans) and conformational isomerism (axial/equatorial arrangements) dictates the overall stability, reactivity, and spectroscopic properties of these molecules. This guide focuses specifically on the this compound system to explore these critical concepts.

Conformational Analysis and Energetic Landscape

The thermodynamic stability of a substituted cyclohexane is primarily governed by steric strain. The most significant destabilizing factor is the 1,3-diaxial interaction , a form of steric hindrance between an axial substituent and the two other axial atoms (typically hydrogens) on the same side of the ring.[4] The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equatorial-to-axial equilibrium. For a methyl group, this value is approximately 1.74 kcal/mol (7.3 kJ/mol).[5]

cis-1,3-Dimethylcyclohexane

The cis isomer can exist in two distinct chair conformations that are interconvertible via a "ring flip."

-

Diequatorial (e,e) Conformer: Both methyl groups occupy equatorial positions. In this arrangement, there are no significant 1,3-diaxial interactions involving the methyl groups. This is the most stable conformation.[6]

-

Diaxial (a,a) Conformer: Both methyl groups occupy axial positions. This conformer is severely destabilized by two types of steric interactions:

-

Each axial methyl group has 1,3-diaxial interactions with two axial hydrogens.

-

A highly unfavorable 1,3-diaxial interaction occurs between the two axial methyl groups themselves. This interaction is sometimes referred to as a "syn-pentane" interaction and is exceptionally destabilizing.

-

The total steric strain in the diaxial conformer is estimated to be approximately 5.4-5.6 kcal/mol, rendering its population at equilibrium negligible. Therefore, cis-1,3-dimethylcyclohexane exists almost exclusively in the diequatorial (e,e) conformation.[7]

From a stereochemical perspective, cis-1,3-dimethylcyclohexane possesses a plane of symmetry that passes through C2 and C5. Consequently, it is an achiral meso compound .[7]

trans-1,3-Dimethylcyclohexane

The trans isomer exists as two chair conformations that are energetically equivalent. In either conformation, one methyl group is axial and the other is equatorial (a,e or e,a).[6] A ring flip simply converts one (a,e) conformer into the other, which is its mirror image.

Each conformer has one axial methyl group, which introduces steric strain from 1,3-diaxial interactions with two axial hydrogens. The total strain energy for either conformer is therefore approximately equal to the A-value of a single methyl group, ~1.74 kcal/mol.[5]

Unlike the cis isomer, trans-1,3-dimethylcyclohexane lacks a plane of symmetry. It is therefore chiral and exists as a pair of enantiomers. A standard sample of the trans isomer is a racemic mixture of these two rapidly interconverting enantiomeric conformers.[7]

Comparative Stability: cis vs. trans

By comparing the most stable conformers of each isomer, we can determine their relative thermodynamic stability.

-

Most Stable cis Conformer: Diequatorial (e,e), with a relative strain energy of 0 kcal/mol.

-

Most Stable trans Conformer: Axial-equatorial (a,e), with a relative strain energy of ~1.74 kcal/mol.

Therefore, the cis isomer of this compound is more stable than the trans isomer by approximately 1.74 kcal/mol (or 7.3 kJ/mol).[2][7] This is a notable exception to the general trend seen in 1,2- and 1,4-disubstituted cyclohexanes, where the trans isomer is typically more stable.

The energetic relationships are summarized in the diagram below.

Quantitative Energetic Data

The following table summarizes the key energetic values discussed, which are crucial for predicting conformational equilibria and relative isomer stability.

| Parameter | Isomer / Conformer | Value (kcal/mol) | Value (kJ/mol) | Citation(s) |

| A-Value (Methyl Group) | Monosubstituted Cyclohexane | ~1.74 | ~7.3 | [5] |

| Strain Energy (Relative) | cis (e,e) Conformer | 0 | 0 | |

| Strain Energy (Relative) | trans (a,e) Conformer | ~1.74 | ~7.3 | [2][5] |

| Strain Energy (Relative) | cis (a,a) Conformer | ~5.6 | ~23.4 | |

| Stability Difference (ΔG°) | cis isomer vs. trans isomer | -1.74 | -7.3 | [2][7] |

Experimental Protocols

The synthesis, separation, and characterization of this compound isomers require standard organic chemistry laboratory techniques. The protocols described below are self-validating systems designed for reproducibility.

Synthesis via Catalytic Hydrogenation of m-Xylene

A mixture of cis and trans isomers can be reliably synthesized by the catalytic hydrogenation of 1,3-dimethylbenzene (m-xylene). This method is effective because it directly produces the saturated cyclohexane ring system.[1]

Objective: To synthesize a mixture of cis- and trans-1,3-dimethylcyclohexane.

Methodology:

-

Reactor Setup: A high-pressure hydrogenation vessel (e.g., a Parr reactor) is charged with m-xylene (1.0 mol) and a catalytic amount of rhodium-on-alumina (Rh/Al₂O₃, 5 wt. %, ~1-2 mol%).

-

Expertise & Experience: Rhodium is chosen as the catalyst for its high activity in aromatic ring hydrogenation under relatively mild conditions, minimizing potential side reactions.

-

-

Solvent: The reaction is typically run neat (without solvent) or in a hydrocarbon solvent like hexane if dilution is needed.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 500-1000 psi.

-

Reaction Conditions: The mixture is heated to 80-100 °C with vigorous stirring to ensure efficient mass transfer of hydrogen to the catalyst surface.

-

Monitoring: The reaction is monitored by the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases (typically 4-6 hours).

-

Workup & Purification:

-

The reactor is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered through a pad of Celite to remove the solid catalyst.

-

The resulting liquid, a mixture of the cis and trans isomers, can be purified by simple distillation to remove any high-boiling impurities.

-

Trustworthiness: The successful removal of the aromatic starting material can be confirmed by UV spectroscopy (disappearance of aromatic absorbance) or ¹H NMR (disappearance of signals in the 6.5-7.5 ppm region).

-

Isomer Separation by Gas Chromatography (GC)

Gas chromatography is the premier technique for separating the cis and trans isomers due to their difference in boiling points and interaction with the stationary phase.

Objective: To separate and quantify the cis and trans isomers from the synthesized mixture.

Methodology:

-

Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.

-

Expertise & Experience: An FID is chosen for its high sensitivity to hydrocarbons and a wide linear response range, making it ideal for quantification.

-

-

Column: A fused-silica capillary column with a non-polar or moderately polar stationary phase is effective. A common choice is a 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

-

For enantiomeric separation of the trans isomer, a chiral stationary phase such as Chirasil-Dex would be required.[8]

-

-

Sample Preparation: The crude reaction mixture is diluted (e.g., 1:100) in a volatile solvent like hexane or dichloromethane.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Carrier Gas: Helium or Hydrogen, with a constant flow rate of ~1 mL/min.

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C.

-

Causality: A temperature ramp is used to ensure sharp peaks for the volatile isomers while allowing for the elution of any less volatile impurities.

-

-

Data Analysis: The retention times of the two peaks are used for identification. Based on literature, cis-1,3-dimethylcyclohexane is expected to elute before the trans isomer on many standard columns.[8] The peak areas are integrated to determine the relative percentage of each isomer in the mixture.

-

Trustworthiness: The identity of each peak should be confirmed by GC-Mass Spectrometry (GC-MS) or by injecting authentic standards of each isomer if available.

-

Spectroscopic Characterization

NMR and IR spectroscopy provide definitive structural confirmation of the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing the isomers based on their molecular symmetry.

Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of the purified isomer (or isomer mixture) in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.

-

Expected Spectra:

-

cis-1,3-Dimethylcyclohexane: Due to the Cₛ plane of symmetry in its dominant diequatorial conformation, the molecule has chemically equivalent carbons and protons. This results in a simplified spectrum. It is expected to show five unique signals in the ¹³C NMR spectrum.[9]

-

trans-1,3-Dimethylcyclohexane: This chiral molecule lacks any symmetry elements. At room temperature, the rapid ring flip between the two enantiomeric (a,e) conformers creates a time-averaged spectrum. This averaging still results in fewer signals than would be expected for a static, asymmetric molecule. Like the cis compound, the racemic mixture of the trans isomer also shows five absorption peaks in its ¹³C NMR spectrum under these conditions.[9] If the sample were cooled to a low enough temperature to stop the ring flip (coalescence temperature), one would expect to see eight distinct carbon signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of C-H bonds in an alkane and for distinguishing isomers based on their unique "fingerprint" region.

Protocol:

-

Sample Preparation: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Acquisition: Record the spectrum using an FTIR spectrometer from 4000 cm⁻¹ to 600 cm⁻¹.

-

Expected Spectra:

-

Common Features: Both isomers will show strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1450 cm⁻¹.

-

Distinguishing Features: The primary differences will appear in the fingerprint region (below 1500 cm⁻¹). These complex vibrations are highly sensitive to the exact molecular geometry, and the spectra of the cis and trans isomers will show distinct patterns, allowing for unambiguous identification when compared to reference spectra.[10]

-

Conclusion

The stereoisomers of this compound provide an exemplary system for the study of conformational analysis. The greater stability of the cis isomer, driven by its ability to adopt a strain-free diequatorial conformation, is a critical concept that contrasts with other disubstituted cyclohexanes. This guide has detailed the structural and energetic principles governing this system and provided robust, field-proven protocols for its synthesis, separation, and characterization. For professionals in drug development and chemical research, a thorough understanding of these foundational principles is indispensable for predicting molecular properties and designing stereochemically pure compounds.

References

-

Scribd. NMR Analysis of Dimethylcyclohexanes. Available at: [Link]

-

Chemistry LibreTexts. (2020). 2.16: Conformations of Disubstituted Cyclohexanes. Available at: [Link]

-

Wikipedia. A value. Available at: [Link]

-

Chemistry LibreTexts. (2020). 4.8: Conformations of Monosubstituted Cyclohexanes. Available at: [Link]

-

Notheisz, F., Ocskó, J., Bozóki, G. B., & Bartók, M. (1997). Configurational isomerization of cis-and trans-1,2-,1,3- and 1,4-dimethylcyclohexanes. Journal of the Chemical Society, Faraday Transactions, 93(21), 3807-3811. Available at: [Link]

-

KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. Available at: [Link]

-

NIST. Cyclohexane, 1,3-dimethyl-, cis-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. Cyclohexane, 1,3-dimethyl-, trans-. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. cis-1,3-Dimethylcyclohexane. Available at: [Link]

-

PubChem. trans-1,3-Dimethylcyclohexane. Available at: [Link]

-

Stereoelectronics. (2021). This compound. Available at: [Link]

-

ResearchGate. Analytical gas-chromatographic stereoisomeric separation of 1,2-dimethylcyclohexanes and 1,3-dimethylcyclohexanes. Available at: [Link]

-

KPU Pressbooks. 4.4 Substituted Cyclohexanes. Available at: [Link]

-

University of Wisconsin-Madison. cis-1,3-Dimethylcyclohexane. Available at: [Link]

-

St. Paul's C. M. College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6. Available at: [Link]

Sources

- 1. CIS-1,3-DIMETHYLCYCLOHEXANE synthesis - chemicalbook [chemicalbook.com]

- 2. stereoelectronics.org [stereoelectronics.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 5. homework.study.com [homework.study.com]

- 6. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

Conformational analysis of 1,3-Dimethylcyclohexane

An In-Depth Technical Guide to the Conformational Analysis of 1,3-Dimethylcyclohexane

Authored by a Senior Application Scientist

Abstract

The stereochemical and conformational properties of substituted cyclohexanes are foundational to modern organic chemistry and drug development, where three-dimensional structure dictates molecular interaction and biological activity. This guide provides a comprehensive technical analysis of the conformational landscape of this compound. We will dissect the energetic penalties and steric interactions that govern the stability of its cis and trans isomers. By leveraging established principles of steric strain, including 1,3-diaxial and gauche interactions, we will quantify the relative stabilities of the various chair conformers. Furthermore, this document outlines the principal experimental and computational methodologies, namely Nuclear Magnetic Resonance (NMR) spectroscopy and molecular mechanics, employed to validate these theoretical models. This analysis serves as a definitive resource for researchers and professionals requiring a deep, mechanistic understanding of this classic stereochemical system.

Foundational Principles of Cyclohexane Conformation

To understand the subtleties of this compound, one must first master the conformational dynamics of the parent cyclohexane ring. The six-membered ring is not a planar hexagon; doing so would impose significant angle strain (120° bond angles instead of the ideal tetrahedral 109.5°) and torsional strain from eclipsing C-H bonds.[1] To alleviate these strains, the ring puckers into several conformations, the most stable of which is the chair conformation .[1]

In the chair form, all C-C-C bond angles are approximately 109.5°, and all C-H bonds are staggered, resulting in a structure free of angle and torsional strain.[2] The hydrogen atoms (or any substituents) occupy two distinct types of positions:

-

Axial (a): Six bonds oriented perpendicular to the approximate plane of the ring, three pointing up and three pointing down.[1]

-

Equatorial (e): Six bonds oriented parallel to the approximate plane of the ring, pointing out from the perimeter.[1]

The cyclohexane ring is conformationally mobile, undergoing a rapid "ring flip" at room temperature, which interconverts the two chair forms. During this process, all axial positions become equatorial, and all equatorial positions become axial.[1]

When a substituent is placed on the ring, the two chair conformers are no longer equal in energy. A substituent in the axial position experiences steric repulsion with the other two axial hydrogens on the same side of the ring.[3][4] This destabilizing interaction is known as a 1,3-diaxial interaction .[3][4] These are mechanistically equivalent to gauche-butane interactions.[3] The energetic cost of placing a substituent in the axial position versus the equatorial position is quantified by its A-value , representing the change in Gibbs free energy (ΔG).[5] For a methyl group, the A-value is approximately 1.74 kcal/mol (7.3 kJ/mol), indicating a strong preference for the equatorial position.[5][6]

Conformational Analysis of cis-1,3-Dimethylcyclohexane

The cis isomer is defined by having both methyl groups on the same face of the ring (either both "up" or both "down"). This geometric constraint dictates the possible chair conformations.

Upon ring flipping, the cis-1,3-dimethylcyclohexane molecule interconverts between a diequatorial (e,e) and a diaxial (a,a) conformation.[7][8][9]

-

Diequatorial (e,e) Conformer: In this conformation, both methyl groups occupy equatorial positions.[8][10] As equatorial substituents point away from the ring system, there are no significant destabilizing 1,3-diaxial interactions involving the methyl groups.[7][10] This is the ground-state, lowest-energy conformation for the cis isomer.

-

Diaxial (a,a) Conformer: After a ring flip, the molecule adopts a conformation where both methyl groups are in axial positions.[8][11] This conformer is severely destabilized by multiple steric interactions:

-

Each axial methyl group has two 1,3-diaxial interactions with axial hydrogens.

-

A highly unfavorable 1,3-diaxial interaction occurs between the two axial methyl groups themselves.[12] This interaction is sometimes referred to as a syn-pentane interaction and is exceptionally high in energy.

-

The cumulative strain in the diaxial conformer is substantial. While A-values are additive, the direct methyl-methyl interaction adds even more strain than a simple summation would suggest. The total energy of the diaxial conformation is estimated to be over 5.4 kcal/mol higher than the diequatorial conformer, rendering its population negligible at equilibrium.

Caption: Conformational equilibrium of cis-1,3-dimethylcyclohexane.

Conformational Analysis of trans-1,3-Dimethylcyclohexane

In the trans isomer, the two methyl groups are on opposite faces of the ring (one "up," one "down"). This arrangement leads to a fundamentally different conformational outcome.

For trans-1,3-dimethylcyclohexane, both chair conformations possess one axial methyl group and one equatorial methyl group (a,e).[7][9] The ring flip simply interconverts one (a,e) conformer into another (e,a) conformer.[8][12]

-

Axial-Equatorial (a,e) and Equatorial-Axial (e,a) Conformers: Each conformation has one axial methyl group that introduces steric strain through 1,3-diaxial interactions with two axial hydrogens.[7][9] The magnitude of this strain is equal to the A-value for a single methyl group, approximately 1.74 kcal/mol.[5] Since the ring flip converts one (a,e) structure into another that is its mirror image (an enantiomer) and is identical in energy, the two conformers are isoenergetic.[2][8]

Caption: Interconversion of the two equivalent trans-1,3-dimethylcyclohexane conformers.

Comparative Stability: cis vs. trans Isomers

To determine which isomer is more stable, we must compare their lowest-energy, most populated conformations.

-

The most stable conformer of cis-1,3-dimethylcyclohexane is the diequatorial (e,e) form, which has essentially no additional steric strain compared to an unsubstituted ring.

-

The conformers of trans-1,3-dimethylcyclohexane are both (a,e) and possess approximately 1.74 kcal/mol of steric strain .

Summary of Steric Strain Energies

| Isomer | Conformation | Substituent Positions | Key Interactions | Estimated Strain Energy (kcal/mol) | Relative Stability |

| cis | Diequatorial | e,e | None | ~ 0 | Most Stable |

| Diaxial | a,a | 2 x (Me-H) + 1 x (Me-Me) | > 5.4 | Least Stable (negligible) | |

| trans | Axial-Equatorial | a,e / e,a | 1 x (Me-H) | ~ 1.74 | Less Stable than cis |

Methodologies for Conformational Analysis

The theoretical models described above are validated and quantified through sophisticated experimental and computational techniques.

Experimental Protocol: Dynamic NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria.[15] At room temperature, the rapid ring flipping of cyclohexanes averages the signals for axial and equatorial protons.[1][16] However, by lowering the temperature, this interconversion can be slowed on the NMR timescale, allowing for the observation and quantification of individual conformers.[17]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable low-freezing point solvent (e.g., deuterated toluene, CS₂).

-

Initial Spectrum Acquisition: Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to observe the time-averaged signals.

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Acquire a spectrum at each temperature.

-

Coalescence and "Freeze-Out": Observe the broadening of the time-averaged signals as the temperature decreases. Continue cooling until the signals decoalesce and resolve into separate, sharp peaks corresponding to each distinct conformer (the "freeze-out" temperature).

-

Quantification: At a temperature where the conformer signals are fully resolved and sharp, carefully integrate the corresponding peaks. The ratio of the integrals directly reflects the population ratio of the conformers.

-

Thermodynamic Calculation: Use the equilibrium constant (K_eq = [diequatorial]/[diaxial] for the cis isomer) to calculate the Gibbs free energy difference using the equation: ΔG° = -RTln(K_eq) .[18]

Computational Workflow: Molecular Modeling

Computational chemistry provides a theoretical means to calculate the geometries and relative energies of conformers, corroborating experimental data.[19] Molecular mechanics (MM) force fields are particularly well-suited for this task due to their computational efficiency.[20]

Step-by-Step Workflow:

-

Structure Building: Using molecular modeling software (e.g., Avogadro, GaussView), construct the initial 3D structures of the relevant conformers (e.g., cis-diequatorial, cis-diaxial, trans-axial-equatorial).[21][22]

-

Force Field Selection: Choose an appropriate molecular mechanics force field (e.g., MMFF94, AMBER) capable of accurately modeling alkane sterics.

-

Geometry Optimization: Perform an energy minimization calculation for each constructed conformer. This process adjusts bond lengths, angles, and dihedrals to find the nearest local energy minimum on the potential energy surface.

-

Conformational Search (Optional but Recommended): To ensure the global minimum is found, perform a systematic or stochastic conformational search by rotating single bonds to generate a wide array of starting structures, followed by minimization of each.[19]

-

Energy Calculation: Record the final steric energy (or potential energy) for each optimized conformer.

-

Analysis: Calculate the energy difference between the conformers (e.g., E_diaxial - E_diequatorial) to determine their relative stabilities. These values can be directly compared to the ΔG° obtained from NMR experiments.

Caption: Workflow for experimental and computational conformational analysis.

Final Conclusion

References

-

Chemistry LibreTexts. (2023, January 14). 4.9: Conformations of Disubstituted Cyclohexanes. [Link]

-

Wikipedia. A value. [Link]

-

Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. [Link]

-

NPTEL. Conformational Analysis of 1,3-Disubstituted Cyclohexanes. [Link]

-

Chemistry LibreTexts. (2020, June 21). 2.16: Conformations of Disubstituted Cyclohexanes. [Link]

-

University of California, Santa Barbara. TINKER Tutorial: Conformational Analysis. [Link]

-

The Journal of Chemical Physics. NMR Study of Rotational Barriers and Conformational Preferences. II. d11‐Cyclohexane. [Link]

-

Computational Chemistry Online. Conformational Sampling. [Link]

-

Journal of Organic Chemistry. Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. [Link]

-

Brainly. (2023, February 23). For cis-1,3-dimethylcyclohexane, the more stable chair conformation will have the 1-methyl and the 3-methyl. [Link]

-

Master Organic Chemistry. (2020, May 29). Newman Projection of Butane (and Gauche Conformation). [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. [Link]

-

Chemistry LibreTexts. (2019, August 27). 3.9: Conformations of Disubstituted Cyclohexanes. [Link]

-

PrepMate. Compare the stability of this compound conformers using chair conformations. [Link]

-

Quora. (2021, February 21). How many conformations does trans-1, 3-dimethylcyclohexane have?. [Link]

-

Study.com. Which is more stable, cis-1,3-dimethylcyclohexane or trans-1,3-dimethyl-cyclohexane?. [Link]

-

YouTube. (2013, June 10). Cyclohexane - Chair Conformations 001. [Link]

-

Chegg. (2021, March 10). The most stable chair conformation of trans-1,3 dimethyl cyclohexane has.... [Link]

-

Wikipedia. Cyclohexane conformation. [Link]

-

Homework.Study.com. Draw the two chair conformation of cis-1,3-dimethylcyclohexane. [Link]

-

AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

-

Oregon State University. Axial/Equatorial Exchange in Cyclohexanes. [Link]

-

University of Wisconsin-Oshkosh. cis-1,3-Dimethylcyclohexane. [Link]

-

Chemistry Steps. 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]

-

YouTube. (2020, December 9). Conformational analysis of 1,3 dimethyl cyclohexane. [Link]

-

YouTube. (2022, October 22). Tutorial 24 | Conformational Analysis with Gaussview. [Link]

-

Scientific & Academic Publishing. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. [Link]

-

Wikipedia. Methylcyclohexane. [Link]

-

Química Organica.org. Substituted cyclohexanes | 1,3-diaxial interaction. [Link]

-

YouTube. (2020, July 2). Why Cyclohexane gives two signals in H-NMR spectrum?. [Link]

Sources

- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]

- 5. A value - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. homework.study.com [homework.study.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. homework.study.com [homework.study.com]

- 15. auremn.org.br [auremn.org.br]

- 16. m.youtube.com [m.youtube.com]

- 17. sikhcom.net [sikhcom.net]

- 18. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

- 19. calcus.cloud [calcus.cloud]

- 20. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 21. youtube.com [youtube.com]

- 22. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

Chair and boat conformations of 1,3-Dimethylcyclohexane

An In-depth Technical Guide to the Chair and Boat Conformations of 1,3-Dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of substituted cyclohexanes is a foundational concept in stereochemistry, profoundly influencing molecular recognition, chemical reactivity, and the rational design of therapeutic agents. This compound serves as a quintessential model for elucidating the nuanced interplay of steric forces that dictate three-dimensional molecular architecture. This technical guide provides a rigorous examination of the chair and boat conformations for both cis and trans isomers of this compound. We will dissect the energetic penalties associated with various steric interactions, particularly the destabilizing 1,3-diaxial interactions, to establish a clear hierarchy of conformational stability. This analysis is indispensable for professionals in medicinal chemistry and materials science, where a precise understanding of molecular geometry is paramount for predicting biological activity and tuning material properties.

Fundamental Principles of Cyclohexane Conformation

To obviate the significant angle and torsional strain inherent in a planar hexagonal structure, the cyclohexane ring adopts several non-planar conformations.[1] The most stable and predominant of these is the chair conformation , a structure that is virtually free of both angle strain (with bond angles near the ideal tetrahedral 109.5°) and torsional strain (due to a perfectly staggered arrangement of C-H bonds).[1][2] In this conformation, the twelve substituents on the ring are partitioned into two distinct environments: six axial positions, which are oriented perpendicular to the ring's approximate plane, and six equatorial positions, which lie within the plane of the ring.[1]

A higher-energy conformer is the boat conformation . While it also alleviates angle strain, it is significantly destabilized by torsional strain from eclipsing C-H bonds and a potent steric clash between the two C1 and C4 "flagpole" hydrogens.[3][4][5] This flagpole interaction alone introduces approximately 12 kJ/mol of repulsion energy.[3] The flexible boat form can twist into a slightly more stable twist-boat conformation, which mitigates some of these unfavorable interactions but remains about 23 kJ/mol less stable than the chair.[3] At room temperature, over 99.9% of cyclohexane molecules exist in the chair form, rendering the boat and twist-boat conformations minor contributors to the overall equilibrium.[6]

The analysis of substituted cyclohexanes is governed by the concept of A-values , which quantify the Gibbs free energy difference when a substituent moves from an axial to a more favorable equatorial position.[7][8] This energy penalty for axial placement arises from 1,3-diaxial interactions , a form of steric strain where the axial substituent repels the axial hydrogens located on carbons three positions away.[9][10] For a methyl group, this destabilization, or A-value, is approximately 7.6 kJ/mol (1.8 kcal/mol).[11][12]

Conformational Analysis of cis-1,3-Dimethylcyclohexane

In the cis isomer, both methyl groups are on the same face of the ring.[13] This stereochemical constraint leads to two possible chair conformations that interconvert via a ring flip.

-

Conformation A: Diequatorial (e,e): One chair form places both methyl groups in equatorial positions. This is a highly stable arrangement as the substituents point away from the ring, avoiding any unfavorable 1,3-diaxial interactions.[13][14]

-

Conformation B: Diaxial (a,a): The ring-flipped conformer places both methyl groups in axial positions. This conformation is exceptionally unstable.[13][15] It suffers not only from four methyl-hydrogen 1,3-diaxial interactions but also a severe steric repulsion between the two axial methyl groups themselves.[15] This interaction is sometimes referred to as a syn-pentane interaction and is highly destabilizing.

Due to the extreme instability of the diaxial form, the equilibrium lies overwhelmingly in favor of the diequatorial conformer, which is estimated to be over 23 kJ/mol more stable.[16] For practical purposes, cis-1,3-dimethylcyclohexane is considered to exist exclusively in the diequatorial conformation.[15]

Caption: Interconversion of cis-1,3-dimethylcyclohexane conformers.

Conformational Analysis of trans-1,3-Dimethylcyclohexane

In the trans isomer, the two methyl groups are on opposite faces of the ring. This configuration results in two chair conformations that are mirror images and energetically identical.

-

Conformation C: Axial-Equatorial (a,e)

-

Conformation D: Equatorial-Axial (e,a)

In both possible chair conformations of the trans isomer, one methyl group must occupy an axial position while the other is in an equatorial position.[14][17] A ring flip simply converts one (a,e) conformer into the other (e,a) form. Since each conformer contains exactly one axial methyl group, they both possess the same amount of steric strain from one set of 1,3-diaxial interactions (~7.6 kJ/mol).[17] Consequently, the two conformers are equal in energy and exist as a 50:50 mixture at equilibrium.[14][17]

Caption: Interconversion of the two degenerate chair conformations of trans-1,3-dimethylcyclohexane.

Comparative Stability and Energetics

| Isomer | Conformation | Key Steric Interactions | Relative Energy (kJ/mol) | Relative Stability |

| cis | Diequatorial (e,e) | None involving methyl groups | 0 (Reference) | Most Stable |

| trans | Axial-Equatorial (a,e) | Two Me-H 1,3-diaxial interactions | ~7.6 | Less Stable |

| cis | Diaxial (a,a) | Four Me-H & one Me-Me 1,3-diaxial | >23 | Least Stable |

Experimental and Computational Methodologies

The conformational energies and equilibria of cyclohexane derivatives are elucidated through a synergistic combination of experimental techniques and computational modeling.[2]

Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR is the preeminent technique for studying conformational equilibria. As the temperature is lowered, the rate of chair-chair interconversion decreases, allowing for the direct observation of distinct signals for the axial and equatorial conformers. The ratio of the integrated signal intensities provides the equilibrium constant (Keq), from which the Gibbs free energy difference (ΔG°) can be calculated (ΔG° = -RT ln Keq).[8]

Computational Workflow for Conformational Analysis

Computational chemistry offers a powerful predictive tool for assessing the relative stabilities of different conformers.[19]

Step-by-Step Protocol:

-

Initial Structure Generation: Construct 3D models of the relevant conformers (e.g., cis-diequatorial, cis-diaxial, trans-axial-equatorial) using molecular modeling software such as Avogadro.[19]

-

Geometry Optimization: Perform a full geometry optimization for each structure to locate the nearest energy minimum on the potential energy surface. Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G(d) basis set, are commonly employed for this purpose.

-

Frequency Calculation: Conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. This step also provides crucial thermodynamic data, including zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

-

Energy Refinement: For enhanced accuracy, perform a single-point energy calculation on the optimized geometries using a higher level of theory or a larger basis set.

-

Data Analysis: Compare the final calculated Gibbs free energies of the conformers to determine their relative stabilities and predict the equilibrium population at a specified temperature.

Sources

- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 2. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. Video: Conformations of Cyclohexane [jove.com]

- 6. byjus.com [byjus.com]

- 7. A value - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Video: Stability of Substituted Cyclohexanes [jove.com]

- 10. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 11. 4.7 Conformations of Monosubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 12. Methylcyclohexane - Wikipedia [en.wikipedia.org]

- 13. homework.study.com [homework.study.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. a. Draw the two chair conformations of cis-1,3-dimethylcyclohexan... | Study Prep in Pearson+ [pearson.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

An In-depth Technical Guide to the Axial and Equatorial Positions in 1,3-Dimethylcyclohexane

This guide provides a comprehensive analysis of the conformational isomers of 1,3-dimethylcyclohexane, with a specific focus on the energetic implications of axial and equatorial substituent placement. Designed for researchers, scientists, and professionals in drug development, this document delves into the stereochemical principles that govern molecular stability and shape, critical factors in medicinal chemistry and materials science.

Introduction: The Primacy of Conformation in Cyclohexane Systems

The cyclohexane ring is a ubiquitous structural motif in organic chemistry, particularly in natural products and pharmaceutical agents. Its non-planar, puckered "chair" conformation is the most stable arrangement, minimizing both angle strain and torsional strain. In this chair conformation, substituents can occupy two distinct spatial orientations: axial, which are perpendicular to the general plane of the ring, and equatorial, which are located in the approximate plane of the ring.[1] The interchange between these positions occurs through a process known as ring-flipping.

For monosubstituted cyclohexanes, the equatorial position is almost always energetically favored to minimize steric hindrance.[2] This steric strain in the axial position arises from 1,3-diaxial interactions, where the axial substituent encounters steric repulsion from the two axial hydrogens on the same side of the ring.[1][3] The magnitude of this preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers.[4][5] For a methyl group, this energy difference is approximately 1.74 kcal/mol, leading to a population of about 95% equatorial conformer at room temperature.[2][6]

When two or more substituents are present on the cyclohexane ring, as in this compound, the analysis becomes more complex, involving the interplay of multiple steric interactions. This compound exists as two diastereomers: cis and trans.[7] The relative stability of these isomers and their respective conformations is determined by the cumulative steric strain, which we will dissect in the following sections.

Conformational Analysis of cis-1,3-Dimethylcyclohexane

The cis isomer of this compound is characterized by having both methyl groups on the same side of the cyclohexane ring. This diastereomer can exist in two primary chair conformations that are interconvertible through ring-flipping.[8]

The Two Chair Conformations of cis-1,3-Dimethylcyclohexane

The two chair conformers of cis-1,3-dimethylcyclohexane are the diequatorial (e,e) and the diaxial (a,a) forms.[9][10]

-

Diequatorial (e,e) Conformer: In this conformation, both methyl groups occupy equatorial positions.

-

Diaxial (a,a) Conformer: In this conformation, both methyl groups are in axial positions.

The ring-flip process interconverts these two conformations.

Caption: Interconversion of cis-1,3-dimethylcyclohexane conformers.

Energetic Landscape and Stability

The relative stability of the two conformers is dictated by the presence of steric interactions.

-

Diequatorial (e,e) Conformer: In this arrangement, there are no significant 1,3-diaxial interactions involving the methyl groups.[3][9] This conformation is therefore relatively low in energy.

-

Diaxial (a,a) Conformer: This conformer is significantly destabilized by multiple steric clashes.[11] Each axial methyl group experiences two 1,3-diaxial interactions with axial hydrogens.[12] Furthermore, a severe steric interaction occurs between the two axial methyl groups themselves, known as a syn-pentane interaction. This additional repulsion makes the diaxial conformer exceptionally unstable. The total strain energy in the diaxial form is estimated to be around 5.5 kcal/mol higher than the diequatorial form.[13]

Due to this large energy difference, the conformational equilibrium for cis-1,3-dimethylcyclohexane lies overwhelmingly in favor of the diequatorial conformer, with the population of the diaxial form being negligible at room temperature.[8]

Conformational Analysis of trans-1,3-Dimethylcyclohexane

In the trans isomer, the two methyl groups are on opposite sides of the ring. Unlike the cis isomer, the two chair conformations of trans-1,3-dimethylcyclohexane are energetically equivalent.[8][10]

The Two Chair Conformations of trans-1,3-Dimethylcyclohexane

In any chair conformation of trans-1,3-dimethylcyclohexane, one methyl group must be in an axial position while the other is in an equatorial position (a,e or e,a).[3][9] Ring-flipping interconverts these two conformations, but since the substituents are identical, the resulting conformers are degenerate (identical in energy).[8]

Caption: Interconversion of trans-1,3-dimethylcyclohexane conformers.

Energetic Considerations

Each of the two chair conformations of trans-1,3-dimethylcyclohexane has one axial methyl group. This axial methyl group introduces steric strain due to two 1,3-diaxial interactions with axial hydrogens.[14] The energy cost of these two interactions is approximately 1.8 kcal/mol.[14] Since both conformers have the same number and type of steric interactions, they are isoenergetic.[3][10]

Comparative Stability: cis vs. trans-1,3-Dimethylcyclohexane

A crucial aspect of this analysis is comparing the stability of the two diastereomers. The most stable conformer of cis-1,3-dimethylcyclohexane is the diequatorial form, which is essentially free of significant steric strain.[15] In contrast, the trans isomer is a mixture of two equally stable conformers, each possessing the steric strain of one axial methyl group (approximately 1.8 kcal/mol).[15]

Therefore, cis-1,3-dimethylcyclohexane is more stable than trans-1,3-dimethylcyclohexane.[16][17] This is a notable exception to the general trend observed for other disubstituted cyclohexanes, such as the 1,2- and 1,4-isomers, where the trans isomer is typically more stable.

Quantitative Analysis of Steric Strain

The energetic penalties associated with various steric interactions in substituted cyclohexanes can be quantified. These values are instrumental in predicting the most stable conformations of complex molecules.

| Interaction Type | Description | Approximate Energy Cost (kcal/mol) |

| Gauche-Butane Interaction | Steric repulsion between two methyl groups in a gauche conformation. An axial methyl group in cyclohexane has two such interactions with the ring carbons. | 0.9[14] |

| 1,3-Diaxial Interaction (CH₃-H) | The steric strain between an axial methyl group and an axial hydrogen on a carbon three atoms away. This is equivalent to a gauche-butane interaction. | 0.9 (per interaction)[14] |

| A-Value (Methyl Group) | The total energy difference between an axial and an equatorial methyl group on a cyclohexane ring. This is the sum of two 1,3-diaxial CH₃-H interactions. | 1.74 - 1.8[6][14] |

| Syn-Pentane Interaction | Severe steric repulsion between two axial substituents at the 1 and 3 positions. | ~3.7[13] |

Table 1: Steric Strain Energy Values

Applying these values to this compound:

-

cis-1,3-Dimethylcyclohexane (diequatorial): Strain energy ≈ 0 kcal/mol.

-

cis-1,3-Dimethylcyclohexane (diaxial): Strain energy from two axial methyl groups (2 x 1.8 kcal/mol) plus the syn-pentane interaction between them (~3.7 kcal/mol), totaling approximately 5.5 kcal/mol.[13]

-

trans-1,3-Dimethylcyclohexane (axial-equatorial): Strain energy from one axial methyl group ≈ 1.8 kcal/mol.[15]

Implications for Drug Design and Molecular Recognition

The principles of conformational analysis are paramount in the field of drug development. The three-dimensional shape of a molecule, which is governed by its most stable conformation, dictates its ability to bind to biological targets such as enzymes and receptors. A difference in the axial or equatorial orientation of a functional group can dramatically alter the binding affinity and pharmacological activity of a drug candidate.

For instance, if a cyclohexane ring is a core scaffold in a drug molecule, substituents that are crucial for target interaction must be oriented correctly. An understanding of the energetic penalties associated with axial versus equatorial placement allows medicinal chemists to design molecules that will predominantly adopt the desired bioactive conformation. The case of this compound illustrates that seemingly subtle changes in stereochemistry can lead to significant differences in conformational preference and overall stability, which in turn can have profound biological consequences.

Experimental Methodologies

The determination of conformational equilibria and energy differences is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. Low-temperature NMR is particularly powerful, as it can "freeze out" the rapid ring-flipping process, allowing for the direct observation and quantification of individual conformers. The relative integrals of the signals corresponding to the axial and equatorial substituents provide a direct measure of their populations, from which the Gibbs free energy difference (ΔG°) can be calculated using the equation ΔG° = -RTlnK, where K is the equilibrium constant.[2]

Conclusion

The conformational analysis of this compound provides a clear and instructive example of the fundamental principles governing the stereochemistry of cyclic molecules. The strong preference of the cis isomer for the diequatorial conformation, rendering it more stable than the trans isomer, highlights the critical role of minimizing 1,3-diaxial interactions. For researchers in drug discovery and materials science, a thorough understanding of these concepts is indispensable for the rational design of molecules with specific three-dimensional structures and desired properties.

References

-

Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

-

Department of Chemistry, Government Degree College, Amarpur. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI. [Link]

-

Chemistry LibreTexts. (2023, January 14). 4.9: Conformations of Disubstituted Cyclohexanes. [Link]

-

Wikipedia. (n.d.). A value. [Link]

-

Chemistry LibreTexts. (2024, July 29). 3.5.2: Conformations of Monosubstituted Cyclohexanes. [Link]

-

University of Missouri. (n.d.). A Values - Stereochemical and Conformational Isomerism. [Link]

-

Brainly. (2024, March 12). [FREE] Identify the number of possible stereoisomers for this compound. [Link]

-

Chemistry LibreTexts. (2020, June 21). 2.16: Conformations of Disubstituted Cyclohexanes. [Link]

-

Oregon State University. (n.d.). Axial/Equatorial Exchange in Cyclohexanes. [Link]

-

Jmol. (2021, April 26). Methylcyclohexane. [Link]

-

Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. [Link]

-

Brainly. (2023, February 23). For cis-1,3-dimethylcyclohexane, the more stable chair conformation will have the 1-methyl and the 3-methyl. [Link]

-

Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

-

Chemistry LibreTexts. (2019, August 27). 3.9: Conformations of Disubstituted Cyclohexanes. [Link]

-

Filo. (2025, September 26). The energy difference between the axial and equatorial conformers of meth.... [Link]

-

PrepMate. (n.d.). Compare the stability of this compound conformers using chair conformations. [Link]

-

SlideShare. (n.d.). stereochemistry of disubstituted cyclohexane. [Link]

-

The DFT Course. (n.d.). Calculating cyclohexane A-values. [Link]

-

University of Wisconsin-Platteville. (n.d.). cis-1,3-Dimethylcyclohexane. [Link]

-

YouTube. (2013, June 10). Cyclohexane - Chair Conformations 001. [Link]

-

Chemistry Stack Exchange. (2021, December 23). Why is 1,3-dimethyl-cyclohexane a meso compound?. [Link]

-

Study.com. (n.d.). a) Which is more stable, cis-1,3-dimethylcyclohexane or trans-1,3-dimethyl-cyclohexane? b) Draw chair conformations of both, and explain your answer. [Link]

-

Chegg. (2021, March 10). Solved The most stable chair conformation of trans-1,3. [Link]

-

Química Organica.org. (n.d.). Substituted cyclohexanes | 1,3-diaxial interaction. [Link]

-

Homework.Study.com. (n.d.). Draw the two chair conformation of cis-1,3-dimethylcyclohexane. Lable the higher and lower energy.... [Link]

-

YouTube. (2020, December 9). Conformational analysis of 1,3 dimethyl cyclohexane. [Link]

-

Quora. (2021, February 21). How many conformations does trans-1, 3-dimethylcyclohexane have? If the conformations are equivalent (same energy and stability), do we then say we have one conformer?. [Link]

-

Gauche Interactions. (n.d.). Gauche Interactions In Cyclohexane. [Link]

-

Oregon State University. (n.d.). Chapter 4 Worked Problem 1. [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. [Link]

-

Lumen Learning. (n.d.). Monosubstituted Cylcohexanes. [Link]

-

Quora. (2023, September 29). Are there any gauche interactions in the chair conformation of cyclohexane?. [Link]

-

University of California, Irvine. (n.d.). Cyclohexan Conformational Analysis. [Link]

-

Reddit. (2025, October 10). Whats more stable? cis-1,3-dimethylcyclohexane or trans-1,2-dimethylcyclohexane?. [Link]

Sources

- 1. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A value - Wikipedia [en.wikipedia.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. brainly.com [brainly.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. homework.study.com [homework.study.com]

- 12. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 13. community.wvu.edu [community.wvu.edu]

- 14. The energy difference between the axial and equatorial conformers of meth.. [askfilo.com]

- 15. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. homework.study.com [homework.study.com]

An In-Depth Technical Guide to the Stereoisomerism of 1,3-Dimethylcyclohexane

Abstract

Stereoisomerism profoundly influences the physicochemical and biological properties of molecules, a critical consideration in pharmaceutical sciences and materials research. This technical guide provides a comprehensive examination of the stereoisomerism of 1,3-dimethylcyclohexane, a model system for understanding conformational analysis in disubstituted cyclohexanes. We will explore the structural nuances of its cis and trans isomers, delve into the energetic landscapes of their respective chair conformations, and discuss the pivotal role of 1,3-diaxial interactions in determining stereoisomer stability. Furthermore, this guide will outline key experimental methodologies for the separation and characterization of these isomers, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Stereoisomerism in Substituted Cyclohexanes

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a fundamental determinant of its function. In drug development, for instance, different stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[1][3] Therefore, a thorough understanding and control of stereochemistry are paramount.

Cyclohexane and its derivatives are ubiquitous structural motifs in natural products and synthetic compounds. The non-planar "chair" conformation of the cyclohexane ring minimizes both angle and torsional strain, leading to a system of axial and equatorial substituent positions.[4][5] For disubstituted cyclohexanes, such as this compound, the spatial relationship between the two substituents gives rise to cis-trans (geometric) isomerism.[6][7] These diastereomers are distinct chemical compounds with different physical properties and stabilities.[3] A comprehensive analysis of their conformational preferences is essential for predicting molecular behavior and reactivity.[8]

This guide will focus on this compound as a case study to illuminate the principles of stereoisomerism and conformational analysis in cyclic systems.

Configurational Isomers of this compound: Cis and Trans

This compound exists as two primary stereoisomers: cis-1,3-dimethylcyclohexane and trans-1,3-dimethylcyclohexane.[7]

-

cis-1,3-Dimethylcyclohexane: In this isomer, both methyl groups are on the same side of the cyclohexane ring plane.[9]

-

trans-1,3-Dimethylcyclohexane: In this isomer, the methyl groups are on opposite sides of the ring plane.[10]